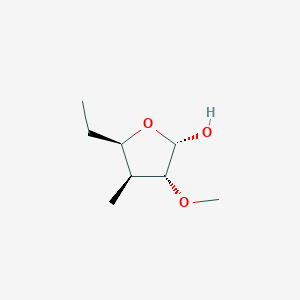

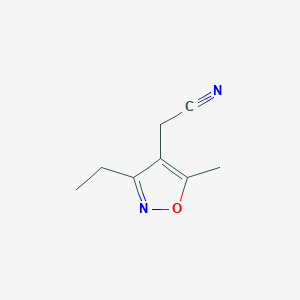

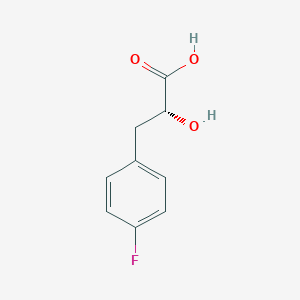

![molecular formula C8H7Cl2N3 B174864 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-82-8](/img/structure/B174864.png)

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

概要

説明

“2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is a heterocyclic compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.02 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is 1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 188.02 .

科学的研究の応用

DPP-IV Inhibition for Diabetes Management

- Application : 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine serves as an organic intermediate in the synthesis of a potent DPP-IV inhibitor. This inhibitor effectively lowers blood glucose without causing weight gain or hypoglycemia, allowing prolonged therapeutic control .

Antitumor Activity

- Significance : Further investigation into its antitumor properties could lead to potential therapeutic applications .

Heterocyclic Synthesis

- Application : Incorporating the pyrrolo[3,2-d]pyrimidine skeleton into novel molecules can yield diverse and biologically active compounds. Researchers explore its use in designing new drugs .

Safety and Hazards

将来の方向性

Heterocyclic compounds like “2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine” offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have immense significance in the pathophysiology of diseases . Therefore, future research could focus on exploring the therapeutic potentials of such compounds.

作用機序

Target of Action

The primary target of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Mode of Action

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The compound affects the incretin pathway . Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to increased insulin secretion and decreased glucagon release. This helps to regulate blood glucose levels .

Result of Action

The inhibition of DPP-IV by 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine leads to prolonged incretin action , resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels without causing risks such as weight gain and hypoglycaemia .

特性

IUPAC Name |

2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEALJXAHAGMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563389 | |

| Record name | 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

129872-82-8 | |

| Record name | 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)